molecular formula C7H8N2O B8759227 1-(Pyrimidin-4-yl)propan-2-one

1-(Pyrimidin-4-yl)propan-2-one

Cat. No.: B8759227
M. Wt: 136.15 g/mol
InChI Key: RBRQRIDTYPKENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)propan-2-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-pyrimidin-4-ylpropan-2-one

InChI

InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-5-9-7/h2-3,5H,4H2,1H3

InChI Key

RBRQRIDTYPKENX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylpyrimidine (2 g) was stirred in dry tetrahydrofuran (65 ml) under argon and the solution was cooled to −78° C. Lithium diisopropylamide (13.8 ml, 2M solution) was added dropwise over 20 minutes and stirring was continued at −78° C. for 1.5 h before dropwise addition of N-methoxy-N-methylacetamide (2.49 ml). The reaction mixture was stirred at −78° C. for a further 40 minutes before allowing to warm to room temperature over 1.25 h, then partitioned between saturated aqueous sodium carbonate and ethyl acetate. The layers were separated and the aqueous phase further extracted with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography on silica gel eluting with 40-50% ethyl acetate in hexane to give an oil which crystallised on standing (0.70 g, 24%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
2.49 mL
Type
reactant
Reaction Step Three

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